molecular formula C9H10N4O2 B1520141 Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1196153-97-5

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1520141
CAS RN: 1196153-97-5
M. Wt: 206.2 g/mol
InChI Key: YSYFACLHRFMDES-UHFFFAOYSA-N
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Description

“Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C9H10N4O2 . It has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole and its derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” and related compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” and related compounds include the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole and its derivatives . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .

Scientific Research Applications

Chemistry and Synthesis

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives are involved in various chemical syntheses and structural analyses. For instance, the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate leads to the synthesis of ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate, a closely related compound. This synthesis was confirmed using 13C NMR spectroscopy (Chimichi et al., 1993). Additionally, a rapid and selective method for synthesizing new pyrazolo[1,5-a]pyrimidines, including ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates, has been developed using microwave irradiation (Ming et al., 2005).

Pharmaceutical Research

In pharmaceutical research, 7-aminopyrazolo[1,5-a]pyrimidine derivatives, a category which includes ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, have been explored for their potential as drug candidates. A notable application is in the field of antiviral research, where these compounds have shown inhibitory activity against Hepatitis C Virus (HCV). One study described the synthesis of a series of 7-aminopyrazolo[1,5-a]pyrimidines and evaluated their efficacy in inhibiting HCV in cell culture systems (Hwang et al., 2012).

Potential as Kinase Inhibitors

7-Aminopyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which are important targets in cancer therapy. For example, certain compounds in this class were found to be effective inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These compounds showed promise in preclinical models, such as in reducing estradiol-induced murine uterine edema (Frey et al., 2008).

Mechanism of Action

The mechanism of action of the synthesized compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for “Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” and related compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYFACLHRFMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670666
Record name Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

1196153-97-5
Record name Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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